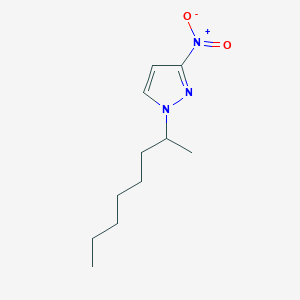

3-Nitro-1-(octan-2-yl)-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

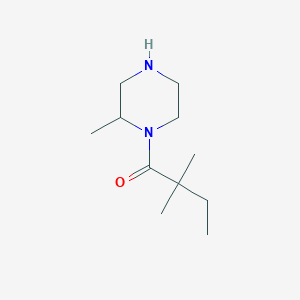

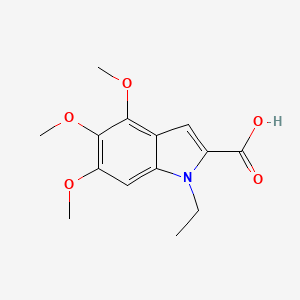

3-Nitro-1-(octan-2-yl)-1H-pyrazole (NOP) is a synthetic molecule that has been studied for its potential applications in scientific research. It is an organic compound containing both nitrogen and oxygen atoms and can be synthesized from nitrobenzene and octan-2-ol. NOP has been studied for its ability to act as a ligand, a molecule that binds to another molecule to form a larger complex, and as an enzyme inhibitor, a molecule that interferes with the activity of an enzyme.

科学的研究の応用

Synthesis and Characterization of Energetic Materials

A novel approach in the development of energetic compounds involves the design and synthesis of pyrazole derivatives, which have shown promising applications due to their high thermal stability and low sensitivity. For instance, Zheng et al. (2020) synthesized a series of energetic salts derived from 3-nitro-1-(2H-tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid, demonstrating low sensitivity and acceptable detonation properties with decomposition temperatures higher than 300°C (Zheng et al., 2020). Similarly, Dalinger et al. (2016) focused on the synthesis of nitropyrazole derivatives bearing both furazan and trinitromethyl moieties, highlighting their potential as high-performance energetic materials (Dalinger et al., 2016).

Magnetic Materials and Coordination Chemistry

The functionalization of pyrazole compounds has been explored to achieve specific magnetic properties. For example, Xi et al. (2019) developed a family of hetero-tri-spin complexes using a nitronyl nitroxide biradical ligand, which showed slow magnetic relaxation behaviors in a CoII-LnIII system, indicating potential applications in the development of molecular magnetic materials (Xi et al., 2019).

Structural Studies and Reactivity

The reactivity and structural characteristics of pyrazole derivatives have been extensively studied to understand their potential applications further. The synthesis and comparison of the reactivity of 3,4,5-1H-trinitropyrazole and its N-methyl derivative by Dalinger et al. (2013) shed light on the nucleophilic substitution reactions these compounds undergo, which is crucial for designing novel pyrazole-based materials with tailored properties (Dalinger et al., 2013).

Antimicrobial and Antibacterial Applications

Although not directly related to 3-Nitro-1-(octan-2-yl)-1H-pyrazole, studies on pyrazole derivatives have also explored their potential as antimicrobial and antibacterial agents. For instance, Soliman et al. (2019) synthesized bis-pyrazolyl-s-triazine Ni(II) pincer complexes, which showed selective antibacterial activity against Gram-positive bacteria, highlighting the potential of pyrazole derivatives in medicinal chemistry (Soliman et al., 2019).

特性

IUPAC Name |

3-nitro-1-octan-2-ylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-3-4-5-6-7-10(2)13-9-8-11(12-13)14(15)16/h8-10H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVXATOJMHBAAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)N1C=CC(=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-1-(octan-2-yl)-1H-pyrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B6362665.png)

![3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362681.png)

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362706.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362708.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B6362752.png)

![1-[(3,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362755.png)